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molecular formula C9H19NO2 B1617671 Ethyl 3-(diethylamino)propanoate CAS No. 5515-83-3

Ethyl 3-(diethylamino)propanoate

Cat. No. B1617671
M. Wt: 173.25 g/mol
InChI Key: QDISKADULUYVBM-UHFFFAOYSA-N
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Patent
US04012445

Procedure details

The following materials were charged to the reaction vessel: anhydrous diethylamine (292 grams); ethyl acrylate (200 grams); phenothiazine (1.0 gram); and p-methoxyphenol (1.0 gram). This mixture was heated at reflux (about 56°-60° C.) for 24 hours. At the end of this period, unreacted amine was removed by distillation. The product was recovered at 80°-81° C. and 10 mm. mercury pressure in a yield of 96 percent. The product is designated herein as Amine Catalyst IX and has the formula, (C2H5)2N-Ch2CH2 -C(O)OC2H5, as verified analytically by infrared spectroscopy.
Quantity
292 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[C:6]([O:10][CH2:11][CH3:12])(=[O:9])[CH:7]=[CH2:8].C1C2NC3C(=CC=CC=3)SC=2C=CC=1.COC1C=CC(O)=CC=1>>[CH2:1]([N:3]([CH2:8][CH2:7][C:6]([O:10][CH2:11][CH3:12])=[O:9])[CH2:4][CH3:5])[CH3:2]

Inputs

Step One
Name
Quantity
292 g
Type
reactant
Smiles
C(C)NCC
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
C(C=C)(=O)OCC
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The following materials were charged to the reaction vessel
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux (about 56°-60° C.) for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
At the end of this period, unreacted amine was removed by distillation
CUSTOM
Type
CUSTOM
Details
The product was recovered at 80°-81° C.

Outcomes

Product
Name
Type
Smiles
C(C)N(CC)CCC(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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